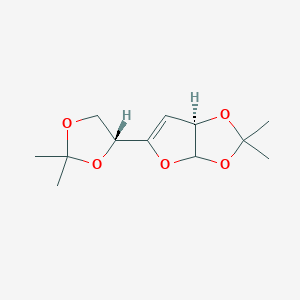![molecular formula C10H11N3O B1428768 4-[(5-methyl-1H-pyrazol-3-yl)oxy]aniline CAS No. 452098-28-1](/img/structure/B1428768.png)
4-[(5-methyl-1H-pyrazol-3-yl)oxy]aniline
Descripción general
Descripción
4-[(5-methyl-1H-pyrazol-3-yl)oxy]aniline, also known as MPPOA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound belongs to the class of anilines and is synthesized using specific methods.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activity
Compounds with the pyrazole moiety, such as “4-[(5-methyl-1H-pyrazol-3-yl)oxy]aniline”, have shown potential antibacterial and antifungal activity. A study suggests that these compounds exhibit significant inhibitory effects against bacterial and fungal strains, with some derivatives showing stronger activity than standard treatments like fluconazole .
Cytotoxic Activity
Pyrazole derivatives have been studied for their cytotoxic activity against cancer cells. The structure-activity relationship (SAR) studies reveal that certain derivatives with specific electron-donating and electron-withdrawing groups exhibit potent cytotoxic activity, potentially offering new avenues for cancer treatment .
Radical Scavenging Activity
The antioxidant properties of pyrazole compounds are notable, with some derivatives demonstrating radical scavenging activity. This activity is crucial in the development of new antioxidants that could be more effective than existing standards like ascorbic acid .
Synthesis Strategies and Chemical Applications
The pyrazole scaffold is versatile in chemical synthesis, allowing for the production of new heterocycles. These compounds can react with various nucleophiles, leading to a wide range of potential applications in chemical research and industry .
Applications in Pharmacy and Agro-Chemical Industries
Pyrazole core-based organic molecules are widely used in pharmacy and agro-chemical industries due to their diverse biological activities. For instance, derivatives such as 2,4-Dihydro-3H-pyrazol-3-one have attracted interest for their anti-malarial properties among other biological activities .
Propiedades
IUPAC Name |
4-[(5-methyl-1H-pyrazol-3-yl)oxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-6-10(13-12-7)14-9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFMPFRLYWOSCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-methyl-1H-pyrazol-3-yl)oxy]aniline | |
CAS RN |
452098-28-1 | |
| Record name | 4-[(5-methyl-1H-pyrazol-3-yl)oxy]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide](/img/structure/B1428686.png)

![2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1428689.png)


![2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid](/img/structure/B1428693.png)






